molecular formula C10H14FNO B14016605 1-(2-fluoro-6-methoxyphenyl)-N-methylethan-1-amine

1-(2-fluoro-6-methoxyphenyl)-N-methylethan-1-amine

Cat. No.: B14016605
M. Wt: 183.22 g/mol
InChI Key: VNTBTLGCWYMPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-6-methoxyphenyl)-N-methylethan-1-amine is an organic compound with the molecular formula C10H14FNO It is a derivative of phenethylamine, characterized by the presence of a fluoro and methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoro-6-methoxyphenyl)-N-methylethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-6-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step results in the formation of the desired amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-methoxyphenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-fluoro-6-methoxybenzaldehyde or 2-fluoro-6-methoxybenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-6-methoxyphenyl)-N-methylethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-6-methoxyphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine: A closely related compound with similar structural features.

    2-Fluoro-6-methoxyphenylboronic acid: Another derivative with a boronic acid functional group.

    2-Fluoro-6-methoxybenzyl alcohol: A related compound with an alcohol functional group.

Uniqueness

1-(2-Fluoro-6-methoxyphenyl)-N-methylethan-1-amine is unique due to its specific substitution pattern on the benzene ring and the presence of a methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-(2-fluoro-6-methoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C10H14FNO/c1-7(12-2)10-8(11)5-4-6-9(10)13-3/h4-7,12H,1-3H3

InChI Key

VNTBTLGCWYMPLA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1F)OC)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.